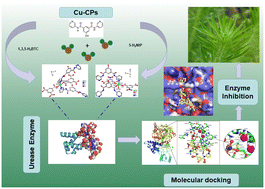Fabrication of two 5-R-isophthalic acid-modulated Cu-based coordination polymers as urease inhibitors†
CrystEngComm Pub Date: 2023-12-04 DOI: 10.1039/D3CE01109G
Abstract
Urease is an enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. Accordingly, the addition of urease inhibitors can delay the hydrolysis of urea, and thus improve the fertilizer efficiency. Herein, a new N-donor ligand, 5-hydroxy-N1,N3-di(pyridin-3-yl)isophthalamide, was synthesized and combined with different types of acids to prepare two Cu-based coordination polymers (Cu-CPs), namely, [Cu(3-dpip)(1,3,5-HBTC)] (Cu-CP-COOH) and [Cu2(3-dpip)(5-NIP)2(H2O)2] (Cu-CP-NO2), where 1,3,5-H3BTC = 1,3,5-benzenetricarboxylic acid and 5-H2NIP = 5-nitroisophthalic acid, which served as urease inhibitors (UIs) and showed excellent inhibition with IC50 values of 1.60 ± 0.01 μM for Cu-CP-COOH and 1.24 ± 0.01 μM for Cu-CP-NO2. The role of Cu-CP-COOH and Cu-CP-NO2 in the kinetics of urease inhibition was also investigated and the Lineweaver–Burk (L–B) curves indicated that both inhibitors were anti-competitive inhibitors. A virtual screen for urease showed binding energies of −10.28 kcal mol−1 for Cu-CP-COOH and −11.34 kcal mol−1 for Cu-CP-NO2. More importantly, 5-R-isophthalic acid (R = –COOH and –NO2) played an important role in urease inhibition activity. The structure–function relationship was further discussed, which indicates that Cu-CPs can be used as a type of UI.


Recommended Literature
- [1] Antioxidant activity of yeast mannans and their growth-promoting effect on Lactobacillus strains†
- [2] Light- and heat-triggered polyurethane based on dihydroxyl anthracene derivatives for self-healing applications†
- [3] Magnetic PEDOT hollow capsules with single holes†
- [4] Front cover
- [5] Simultaneous determinations in flow injection analysis. A review
- [6] Tissue-mimetic hybrid bioadhesives for intervertebral disc repair†
- [7] Two novel macrocyclic organotin(iv) carboxylates based on amide carboxylic acids†
- [8] Tunable, bacterio-instructive scaffolds made from functional graphenic materials†
- [9] Hexanuclear Cu3O–3Cu triazole-based units as novel core motifs for high nuclearity copper(ii) frameworks†
- [10] Dark matters: black-PDMS nanocomposite for opaque microfluidic systems










